molecular formula C7H4F2N2S B6429581 6,7-difluoro-1,3-benzothiazol-2-amine CAS No. 1427397-93-0

6,7-difluoro-1,3-benzothiazol-2-amine

Cat. No. B6429581
CAS RN: 1427397-93-0
M. Wt: 186.18 g/mol
InChI Key: MLEMJCZUOCOPFK-UHFFFAOYSA-N
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Description

“6,7-difluoro-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C7H4F2N2S . It is a derivative of benzothiazole, which is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a thiazole ring, with two fluorine atoms attached to the 6th and 7th carbon atoms of the benzene ring . The nitrogen atom in the thiazole ring is also bonded to an amine group .

Safety and Hazards

While specific safety and hazard information for “6,7-difluoro-1,3-benzothiazol-2-amine” is not available, compounds of similar structure have been noted to be harmful if swallowed and may cause skin, eye, and respiratory irritation .

properties

IUPAC Name

6,7-difluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEMJCZUOCOPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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